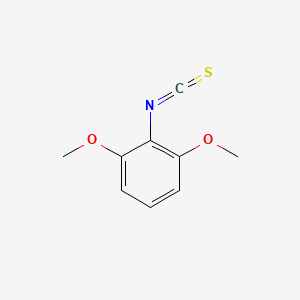
4-(2-((Fenilsulfonil)metil)pirrolidin-1-carbonil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Aplicaciones Científicas De Investigación
Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenylsulfonyl group. The final step involves esterification to form the methyl benzoate derivative. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohol derivatives.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate: shares similarities with other sulfonyl-containing compounds and pyrrolidine derivatives.
Phenylsulfonyl derivatives: These compounds often exhibit similar chemical reactivity and biological activity.
Pyrrolidine derivatives: Known for their diverse pharmacological properties.
Uniqueness
The uniqueness of Methyl 4-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 4-[2-(benzenesulfonylmethyl)pyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-26-20(23)16-11-9-15(10-12-16)19(22)21-13-5-6-17(21)14-27(24,25)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCQRIGMKXQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)
![4-bromo-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2531800.png)
![N'-(4-fluorophenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2531801.png)

![N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2531804.png)

![(2Z)-6-methoxy-2-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2531810.png)



